![molecular formula C12H9F2N B1302712 2',4'-Difluoro-[1,1'-biphenyl]-3-amine CAS No. 160521-67-5](/img/structure/B1302712.png)

2',4'-Difluoro-[1,1'-biphenyl]-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

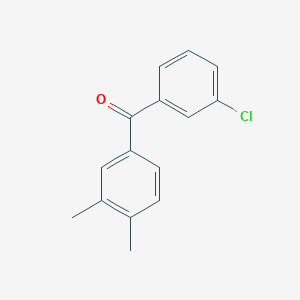

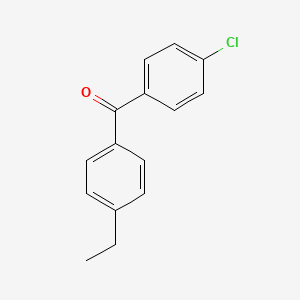

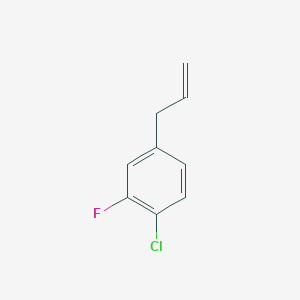

“2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H8F2. It is also known by other names such as 2,4-Difluorobiphenyl and 2,4-difluoro-1-phenylbenzene . The molecular weight of this compound is 190.19 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method of preparing 2,4-difluoroaniline involves reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” can be represented by the InChI string:InChI=1S/C12H8F2/c13-10-6-7-11 (12 (14)8-10)9-4-2-1-3-5-9/h1-8H . This InChI string represents the unique chemical structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” include a molecular weight of 190.19 g/mol, and it has no hydrogen bond donors but two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique

Organic Synthesis

“2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” can be used in organic synthesis. The presence of the amine group makes it a versatile compound that can react with a variety of other functional groups, leading to the formation of a wide range of organic compounds .

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. The presence of the amine group and the aromatic rings could make it a useful building block in the synthesis of various pharmaceutical compounds. However, more research would be needed to confirm this .

Material Science

In material science, “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” could be used in the development of new materials. The presence of the aromatic rings could contribute to the rigidity and stability of the materials .

Development of Organic Light-Emitting Devices

One specific application of a similar compound, “2,4,6-tris(2′,4′-difluoro-[1,1′-biphenyl]-4-yl)-1,3,5-triazine”, is in the development of blue phosphorescent organic light-emitting devices . It’s possible that “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” could have similar applications in the field of optoelectronics .

Mécanisme D'action

Target of Action

It is known that this compound is a key intermediate in the synthesis of diflunisal , a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) .

Mode of Action

As an intermediate in the synthesis of diflunisal, it may contribute to the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

As a precursor to diflunisal, it may indirectly affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins .

Pharmacokinetics

Diflunisal is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a precursor to diflunisal, it may contribute to the anti-inflammatory and analgesic effects of the drug by reducing the production of prostaglandins .

Propriétés

IUPAC Name |

3-(2,4-difluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTYCOKUYUEBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-[1,1'-biphenyl]-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

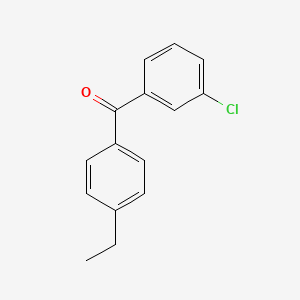

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)